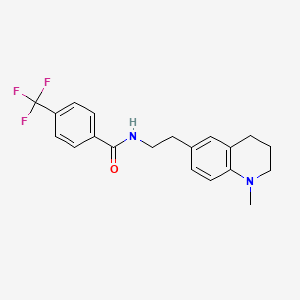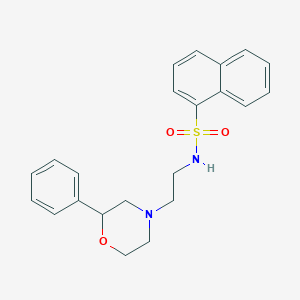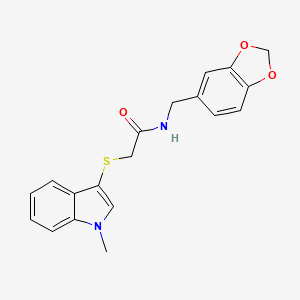![molecular formula C20H24BrNO2 B2414440 4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol CAS No. 763130-42-3](/img/structure/B2414440.png)
4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol” is a chemical compound with the linear formula C20H24BrNO2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H24BrNO2 . The molecular weight is 390.324 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique
Bromophenol Derivatives and Marine Algae
Bromophenol derivatives, including compounds related to 4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol, have been studied extensively for their presence in marine algae. For example, Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides and analyzed their structures using spectroscopic methods. These compounds, however, showed no activity against human cancer cell lines or microorganisms, which is significant for understanding their potential applications or limitations in biomedical research (Zhao et al., 2004).
Spectroscopic and Structural Analysis
The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, closely related to the query compound, was synthesized and characterized by Demircioğlu et al. (2019) using spectroscopic methods and X-ray diffraction. Their research focused on understanding the molecular structure and potential interactions of this compound, which could be extrapolated to understand the properties of similar compounds (Demircioğlu et al., 2019).
Antioxidant and Anticancer Activities
Research on bromophenol derivatives, such as the study by Dong et al. (2022), has demonstrated that these compounds possess significant antioxidant and anticancer potential. They synthesized new derivatives and evaluated their activities on a cellular level, highlighting the possible applications of these compounds in drug development (Dong et al., 2022).
Antibacterial Properties
The antibacterial properties of bromophenols, as studied by Xu et al. (2003), are another area of interest. They isolated various bromophenols from marine algae and evaluated their activity against different strains of bacteria, which is crucial for developing new antimicrobial agents (Xu et al., 2003).
Synthesis and Molecular Interaction Studies
The synthesis and study of molecular interactions of similar compounds, as reported in the studies by Cheng et al. (1997) and others, provide insights into the chemical properties and potential uses of bromophenol derivatives in various fields, including pharmacology and materials science (Cheng et al., 1997).
Propriétés
IUPAC Name |
4-bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-24-19-12-17(21)11-16(20(19)23)13-22-18-9-7-15(8-10-18)14-5-3-2-4-6-14/h7-12,14,22-23H,2-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWPQJDZLHZLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C3CCCCC3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-42-3 |
Source


|
| Record name | 4-BROMO-2-((4-CYCLOHEXYLANILINO)METHYL)-6-METHOXYPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2414359.png)

![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)





![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2414379.png)
